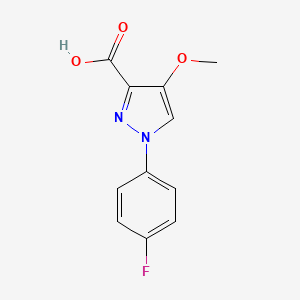

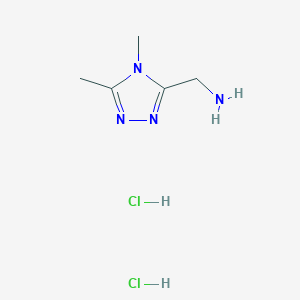

(diméthyl-4H-1,2,4-triazol-3-yl)méthanamine dihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C5H11ClN4 and its molecular weight is 162.62 g/mol. The purity is usually 95%.

The exact mass of the compound (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement d'agents anticancéreux

Les dérivés du 1,2,4-triazole ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux. Des composés synthétisés à partir de (diméthyl-4H-1,2,4-triazol-3-yl)méthanamine dihydrochlorure ont montré des activités cytotoxiques prometteuses contre diverses lignées cellulaires cancéreuses humaines, y compris MCF-7, Hela et A549 . Ces composés sont évalués à l'aide du test MTT pour déterminer leur efficacité à inhiber la croissance des cellules cancéreuses. La sélectivité de ces composés contre les cellules cancéreuses par rapport aux cellules normales est également un aspect crucial de la recherche, assurant un minimum de dommages aux tissus sains .

Applications antimicrobiennes

La recherche a démontré l'efficacité des dérivés du 1,2,4-triazole en tant qu'agents antimicrobiens. De nouveaux dérivés synthétisés à partir de ce composé ont été testés pour leurs activités antimicrobiennes, montrant une efficacité bonne à modérée contre une gamme de micro-organismes . Cela comprend à la fois des propriétés antibactériennes et antifongiques, qui sont cruciales dans le développement de nouveaux médicaments pour le traitement des infections.

Recherche agrochimique

Dans le secteur agricole, certains dérivés du 1,2,4-triazole ont été identifiés comme des agrochimiques potentiels. Ils agissent comme des stimulateurs de la croissance des racines, favorisant la longueur de la racine primaire et influençant les niveaux d'hormones endogènes telles que l'IAA, l'ABA et la GA3, qui jouent un rôle important dans le contrôle du développement de la racine primaire . Cette application est particulièrement importante pour améliorer les rendements des cultures et la santé des plantes.

Induction de l'apoptose en thérapie anticancéreuse

Certains dérivés du triazole ont été trouvés pour induire l'apoptose dans les cellules cancéreuses, qui est une forme de mort cellulaire programmée. Des études biologiques détaillées, y compris des tests de coloration à l'acridine orange/bromure d'éthidium, ont suggéré que ces composés peuvent effectivement déclencher l'apoptose dans des lignées cellulaires cancéreuses spécifiques, inhibant ainsi leur prolifération . Il s'agit d'un domaine de recherche essentiel pour le développement de traitements qui ciblent spécifiquement les cellules cancéreuses sans affecter les cellules normales.

Activité cytotoxique contre le cancer

Les dérivés du triazole ont également été rapportés pour présenter une activité cytotoxique significative contre diverses lignées cellulaires cancéreuses. Certains dérivés ont montré des valeurs IC50 dans la plage nanomolaire, indiquant leur haute puissance à tuer les cellules cancéreuses . Cette recherche est cruciale pour la découverte de nouveaux agents chimiothérapeutiques avec une meilleure sélectivité et une toxicité plus faible.

Développement de l'échafaudage pharmaceutique

Le cycle triazole, en raison de sa capacité à former des liaisons hydrogène avec différentes cibles, est considéré comme un échafaudage pharmaceutique important. Il améliore les propriétés pharmacocinétiques, pharmacologiques et toxicologiques des composés, ce qui en fait un composant précieux dans la conception et le développement de médicaments .

Synthèse chimique et caractérisation

Le composé sert de matière première pour la synthèse de divers dérivés du 1,2,4-triazole. Ces dérivés sont caractérisés à l'aide de techniques spectroscopiques comme l'IR, la RMN du 1H, la spectroscopie de masse et l'analyse élémentaire pour confirmer leurs structures et évaluer leur pureté .

Études d'inhibition enzymatique

Des études de docking moléculaire ont été menées pour comprendre l'interaction des dérivés du triazole avec des enzymes telles que l'aromatase. Ces études aident à identifier les modes de liaison et le mécanisme d'action de ces composés, ce qui est essentiel pour le développement d'inhibiteurs enzymatiques utilisés dans le traitement des maladies .

Propriétés

Numéro CAS |

1258639-69-8 |

|---|---|

Formule moléculaire |

C5H11ClN4 |

Poids moléculaire |

162.62 g/mol |

Nom IUPAC |

(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C5H10N4.ClH/c1-4-7-8-5(3-6)9(4)2;/h3,6H2,1-2H3;1H |

Clé InChI |

LBRRYEKZFWVWOD-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(N1C)CN.Cl.Cl |

SMILES canonique |

CC1=NN=C(N1C)CN.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

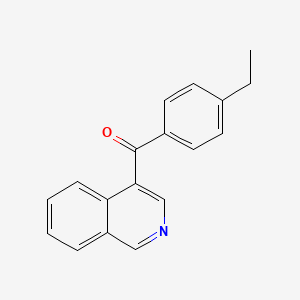

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

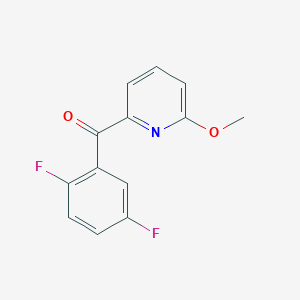

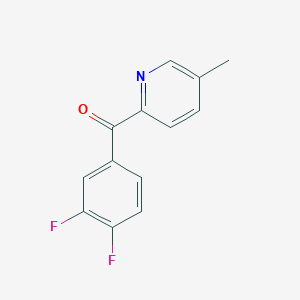

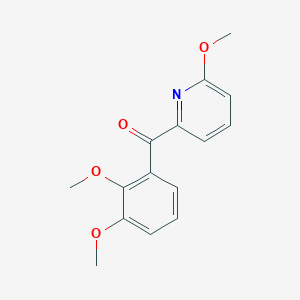

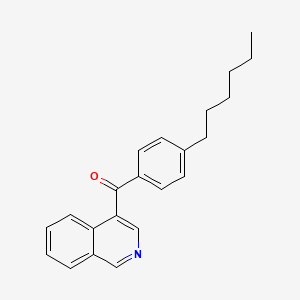

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)